molecular formula C16H14N2S B2802065 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile CAS No. 1164520-02-8

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile

Cat. No. B2802065
CAS RN: 1164520-02-8
M. Wt: 266.36
InChI Key: VAIXFPMYBANHFL-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile, also known as MSN, is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in many different fields. In

Scientific Research Applications

Synthesis and Chemical Transformations

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile and its derivatives have been extensively explored for their versatile synthetic applications and chemical transformations. A notable approach includes the base-catalyzed ring transformation of 2H-pyran-2-ones to synthesize aminonicotinonitriles and diaminopyridines, demonstrating the compound's utility in constructing complex nitrogen-containing heterocycles (Farhanullah et al., 2003). Moreover, iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands have exhibited intriguing spin-crossover and crystallographic phase changes, highlighting the compound's relevance in materials science (Cook et al., 2015).

Anticancer Activity

The compound's derivatives have been synthesized through microwave-assisted domino synthesis, leading to polysubstituted 4H-Pyran derivatives that have shown significant anticancer activity against various human cancer cell lines. This underscores the compound's potential in medicinal chemistry and drug development (Hadiyal et al., 2020).

Anti-tubercular Properties

Additionally, the synthesis of highly substituted pyridine derivatives through a product selective four-component reaction has demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting the compound's application in developing new anti-tubercular agents (Manikannan et al., 2010).

Fluorescence Applications

The synthesis of various 4-methylsulfanyl-6-pyridyl-2H-pyran-2-one derivatives and their strong fluorescence in solid state have been reported, indicating potential applications in optical materials and fluorescent probes (Mizuyama et al., 2007).

properties

IUPAC Name

6-methyl-2-methylsulfanyl-4-[(Z)-2-phenylethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-10-14(15(11-17)16(18-12)19-2)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXFPMYBANHFL-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)C#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=N1)SC)C#N)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile

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